2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one

Description

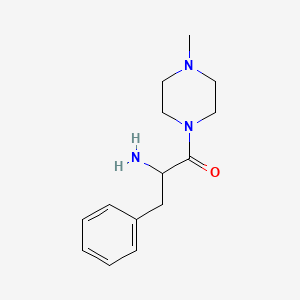

Chemical Structure and Properties 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one (IUPAC name) is a ketone derivative featuring a 4-methylpiperazine moiety linked to a propan-1-one backbone substituted with a phenyl group and an amino group. Its dihydrochloride salt form (CAS 1214636-82-4) has a molecular formula of C₁₄H₂₁N₃O·2HCl and a molecular weight of 334.28 g/mol . Key structural elements include:

- 4-Methylpiperazine: Enhances solubility and modulates basicity.

- Phenyl group: Facilitates hydrophobic interactions in biological systems.

- Amino group: Provides a site for salt formation or further functionalization.

Synthesis

The compound is synthesized via a rhodium-catalyzed coupling reaction involving styrene, cinnamyl alcohol, and 1-methylpiperazine, using [Rh(COD)₂]BF₄ and BINAP as catalysts . This method emphasizes scalability and efficiency, typical for transition-metal-catalyzed processes.

Properties

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTLIEHGUJVESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as 3-phenylpropan-1-one, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or alkylated phenyl derivatives.

Scientific Research Applications

2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one is a chemical compound with the molecular formula C13H20N2O. It is characterized by an amino group, a piperazine ring substituted with a methyl group, and a phenyl group attached to a propanone backbone. This compound is investigated for diverse applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is utilized in various scientific fields:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.

- Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored as a potential therapeutic agent due to its structural features and biological activity.

- Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

This compound, a piperazine derivative, has biological activities of interest in pharmacological research. Its structural features include an amino group, a piperazine ring, and a phenyl group attached to a propanone backbone. Its biological activity is attributed to its interaction with molecular targets in biological systems and its ability to modulate the activity of enzymes and receptors, influencing biochemical pathways. Specific targets include neurotransmitter receptors, which can lead to anxiolytic and antidepressant effects, and potential anticancer pathways.

Potential Therapeutic Applications

- Antidepressant and Anxiolytic Effects Research suggests that compounds similar to this compound possess anxiolytic properties. Derivatives with piperazine structures have shown significant effects in behavioral tests for anxiety, suggesting potential applications in treating anxiety disorders.

- Anticancer Properties This compound has been investigated for its anticancer potential because of its structural similarities to known anticancer agents. Studies have demonstrated that compounds containing piperazine moieties can inhibit tumor growth and induce apoptosis in cancer cell lines, often by modulating signaling pathways related to cell proliferation and survival.

- Anticonvulsant Activity Preliminary studies have explored the anticonvulsant effects of similar compounds in animal models, assessing protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results suggest that certain derivatives may provide significant protection against seizures, indicating a potential role in epilepsy management.

Case Studies

-

Case Study 1: Anxiolytic Activity

Test Type Result Elevated Plus Maze Increased time spent in open arms Light-Dark Box Increased exploration time In one study, a related compound was synthesized and tested for its anxiolytic-like effects using behavioral tests. The results indicated that the compound could significantly reduce anxiety-like behaviors in animal models, demonstrating its potential as a therapeutic agent for anxiety disorders. -

Case Study 2: Anticancer Screening

Cell Line IC₅₀ (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF7 20 Cell cycle arrest A series of derivatives based on the structure of this compound were evaluated for their anticancer activity against various cancer cell lines. The results showed that some compounds exhibited cytotoxic effects, leading to cell death via apoptosis.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one (CAS 1214636-82-4)

- Key Difference : Replacement of the 4-methyl group with 4-ethyl .

- Metabolic Stability: Larger alkyl groups may slow hepatic metabolism compared to methyl.

b) (2R)-2-Amino-1-[4-(2-methoxyphenyl)-piperazin-1-yl]-3-pyridin-4-yl-propan-1-one (CAS 851685-42-2)

- Key Differences :

- Impact :

- Target Interactions : The methoxy group may enhance binding to serotonin or dopamine receptors.

- Solubility : Pyridine’s polarity increases water solubility compared to phenyl.

Variations in the Aryl Group

a) 2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine

- Key Differences :

- Aryl group : 4-Fluorophenyl replaces phenyl.

- Backbone : Propan-1-amine instead of propan-1-one.

- Impact :

b) 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride (CAS 1605772-63-1)

- Key Differences :

- Aryl group : 2-Fluorophenyl.

- Chain length : Ethan-1-one (shorter backbone) vs. propan-1-one.

- Solubility: Hydrochloride salt enhances aqueous solubility.

Physicochemical and Pharmacokinetic Comparison

Notes:

- logP : Calculated using fragment-based methods; methylpiperazine lowers logP compared to ethyl.

- BBB Penetration : Ethyl and fluorinated analogs may exhibit superior blood-brain barrier crossing.

Biological Activity

2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one, also known as a derivative of piperazine, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structural features, including an amino group, a piperazine ring, and a phenyl group attached to a propanone backbone. Understanding its biological activity is critical for exploring its potential therapeutic applications.

- Molecular Formula : C₁₄H₂₁N₃O

- CAS Number : 2126159-60-0

- Molecular Weight : 247.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate the activity of enzymes and receptors, influencing several biochemical pathways. Specific targets include neurotransmitter receptors, which can lead to anxiolytic and antidepressant effects, and potential anticancer pathways.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound possess anxiolytic properties. For instance, studies have shown that derivatives with piperazine structures exhibit significant effects in behavioral tests for anxiety, such as the elevated plus maze and light-dark box tests. These findings suggest potential applications in treating anxiety disorders .

2. Anticancer Properties

The compound has been investigated for its anticancer potential due to its structural similarities to known anticancer agents. Studies have demonstrated that compounds containing piperazine moieties can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

3. Anticonvulsant Activity

Preliminary studies have explored the anticonvulsant effects of similar compounds in animal models. These investigations typically involve assessing protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicate that certain derivatives may provide significant protection against seizures, suggesting a potential role in epilepsy management .

Case Study 1: Anxiolytic Activity

In one study, a related compound was synthesized and tested for its anxiolytic-like effects using various behavioral tests. The results indicated that the compound could significantly reduce anxiety-like behaviors in animal models, demonstrating its potential as a therapeutic agent for anxiety disorders .

| Test Type | Result |

|---|---|

| Elevated Plus Maze | Increased time spent in open arms |

| Light-Dark Box | Increased exploration time |

Case Study 2: Anticancer Screening

A series of derivatives based on the structure of this compound were evaluated for their anticancer activity against various cancer cell lines. The results showed that some compounds exhibited cytotoxic effects, leading to cell death via apoptosis .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.